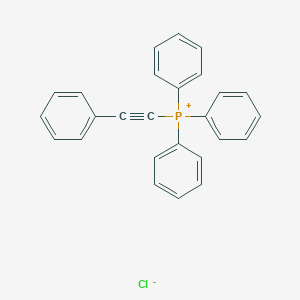
Bis(4-tert-butylphenyl) methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butylphenyl) methylphosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of two 4-tert-butylphenyl groups attached to a methylphosphonate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl) methylphosphonate typically involves the reaction of 4-tert-butylphenol with phosphorus trichloride, followed by the introduction of a methyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-tert-butylphenol with phosphorus trichloride: This step forms the intermediate bis(4-tert-butylphenyl) phosphite.
Introduction of the methyl group: The intermediate is then reacted with a methylating agent such as methyl iodide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-tert-butylphenyl) methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-tert-butylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used as an additive in polymers to enhance stability and as a flame retardant.
Wirkmechanismus
The mechanism by which Bis(4-tert-butylphenyl) methylphosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.
Bis(4-tert-butylphenyl) phenyl phosphate: Used in similar applications but with different reactivity due to the presence of a phenyl group.
Uniqueness
Bis(4-tert-butylphenyl) methylphosphonate is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
60705-72-8 |
|---|---|
Molekularformel |
C21H29O3P |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-[(4-tert-butylphenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C21H29O3P/c1-20(2,3)16-8-12-18(13-9-16)23-25(7,22)24-19-14-10-17(11-15-19)21(4,5)6/h8-15H,1-7H3 |
InChI-Schlüssel |
VUVHTORSLDNSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


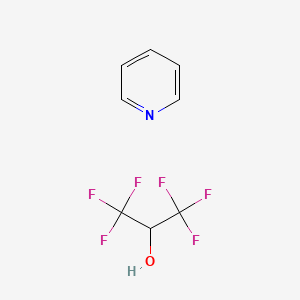
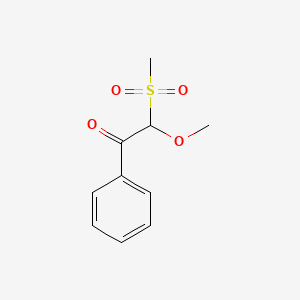
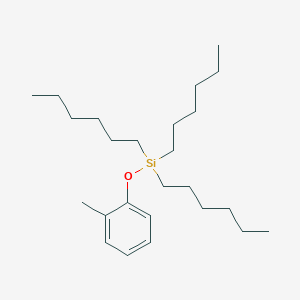

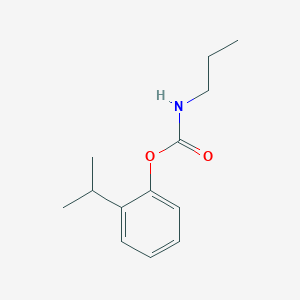
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
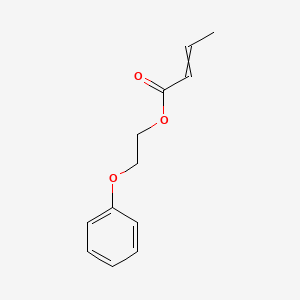
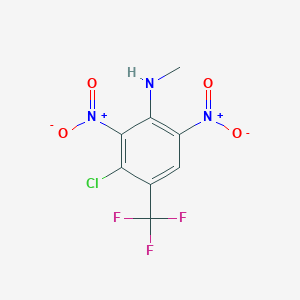
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)

![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
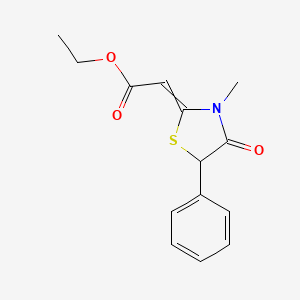
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
